(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid typically involves the following steps:
Nitration: The starting material, 4-fluorotoluene, undergoes nitration to form 4-fluoro-2-nitrotoluene.
Oxidation: The methyl group of 4-fluoro-2-nitrotoluene is oxidized to form 4-fluoro-2-nitrobenzoic acid.
Condensation: The 4-fluoro-2-nitrobenzoic acid is then subjected to a condensation reaction with acetic anhydride to form the desired this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Hydroxy Derivatives: Substitution of the fluoro group with hydroxide ions forms hydroxy derivatives.
Scientific Research Applications
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-dimethylamino-2-nitrophenyl)prop-2-enoic acid: Similar structure but with a dimethylamino group instead of a fluoro group.
(2E)-3-(4-chloro-2-nitrophenyl)prop-2-enoic acid: Similar structure but with a chloro group instead of a fluoro group .
Uniqueness
(2E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical properties and reactivity. The fluoro group enhances the compound’s stability and resistance to metabolic degradation, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
(E)-3-(4-fluoro-2-nitrophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXINQZTGUTIDC-DUXPYHPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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